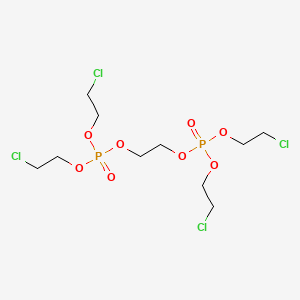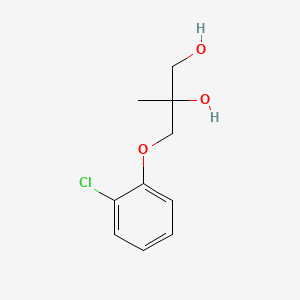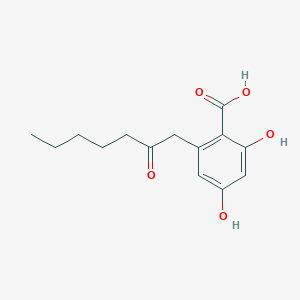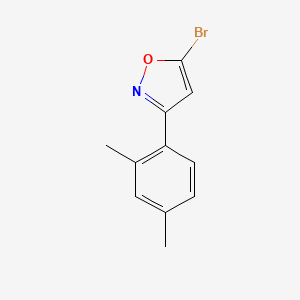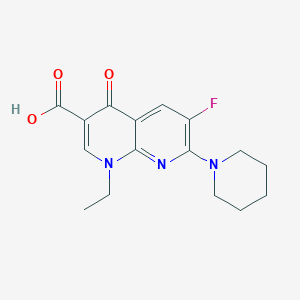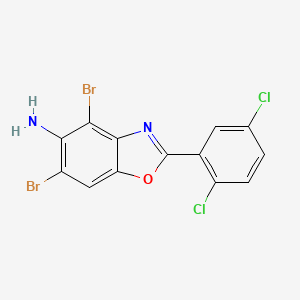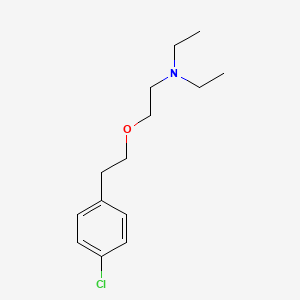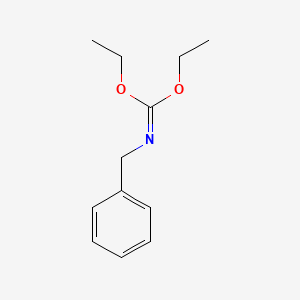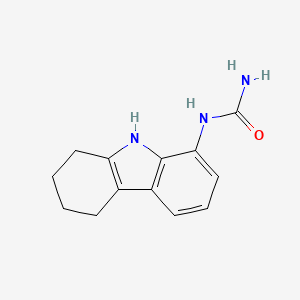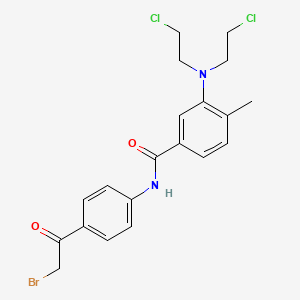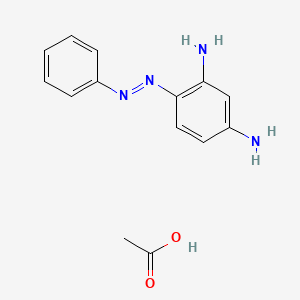
4-(Phenylazo)benzene-1,3-diamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with two amino groups and an acetate group. This compound is known for its vibrant orange color and is used in various industrial applications, including as a dye.
Méthodes De Préparation
The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with m-phenylenediamine to form 4-(Phenylazo)benzene-1,3-diamine.
Acetylation: The resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Phenylazo)benzene-1,3-diamine acetate has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with cellular components. The azo group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include nucleic acids and enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
4-(Phenylazo)benzene-1,3-diamine acetate can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino and acetate groups.
Methyl Orange: An azo dye used as a pH indicator, differing in its sulfonate group.
Sudan I: Another azo dye used in coloring oils and waxes, differing in its naphthol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79234-33-6 |
|---|---|
Formule moléculaire |
C12H12N4.C2H4O2 C14H16N4O2 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
Clé InChI |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Numéros CAS associés |
495-54-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


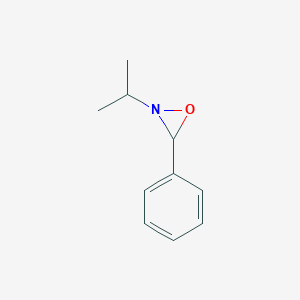
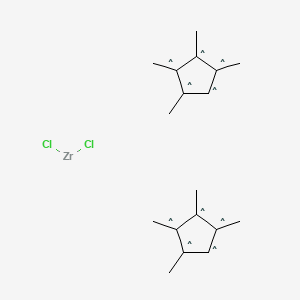
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)

